Disperse Blue 102
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol involves the following steps:
Diazotization: 2-amino-5-nitrothiazole is diazotized using sodium nitrite and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, ground, and dried to obtain the desired dye in powder form .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo bond can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cell structure and function .
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 106: Another azo dye with similar applications but different chemical structure.
Disperse Blue 257: Used in the textile industry with distinct dyeing properties.
Uniqueness
3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct dyeing properties and reactivity. Its ability to form stable azo bonds and undergo various chemical reactions makes it valuable in multiple applications .
Biological Activity
Disperse Blue 102 is a synthetic dye belonging to the class of disperse dyes, which are primarily used in textile applications. This compound has garnered attention not only for its coloring properties but also for its biological activity, particularly in relation to antimicrobial effects, toxicity, and potential allergenic reactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound is characterized by its blue color and is typically used in the dyeing of synthetic fibers. It is a member of the anthraquinone dye family, which are known for their stability and vivid colors. The chemical structure contributes to its interaction with biological systems, influencing both its antimicrobial properties and potential toxicity.
Property | Value |
---|---|
Chemical Formula | C₁₄H₉N₃O₃ |
Molecular Weight | 255.23 g/mol |
Melting Point | 332°C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The effectiveness of this dye was evaluated by measuring inhibition zones and determining minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 8 |
Escherichia coli | 22 | 2 |
Pseudomonas aeruginosa | 19 | 32 |
In a study, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against E. coli and S. aureus. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations, suggesting potential applications in antimicrobial textiles .
Toxicity Studies
The toxicity of this compound has been investigated through various animal studies. Long-term exposure studies in mice and rats have reported significant findings regarding carcinogenicity and organ-specific toxicity.
Table 3: Summary of Toxicity Findings
Study Type | Animal Model | Findings |
---|---|---|
Long-term Feeding | B6C3F mice | Increased incidence of hepatocellular tumors |
Long-term Feeding | Fischer 344 rats | Dose-related increases in bladder tumors |
Short-term Exposure | Fischer 344 rats | Urinary bladder inflammation and nephrosis |
In chronic exposure studies, a notable trend was observed where higher doses led to increased incidences of tumors in the urinary bladder among Fischer 344 rats. These findings underscore the potential health risks associated with prolonged exposure to this compound .
Allergic Reactions
Disperse dyes, including this compound, have been implicated as allergens in textile dermatitis. A review of literature indicates that these dyes can cause contact allergies in sensitive individuals.
Table 4: Prevalence of Allergic Reactions to Disperse Dyes
Dye | Prevalence (%) |
---|---|
Disperse Blue 106 | >1% |
Disperse Blue 124 | >1% |
Disperse Orange 3 | >1% |
This compound | Limited data available |
A survey of patch testing revealed that while data on this compound specifically are sparse, other disperse dyes have shown significant allergenic potential . This raises concerns about the use of such dyes in consumer products, particularly textiles worn close to the skin.
Case Study: Textile Dermatitis
A notable case involved a patient who developed dermatitis after prolonged exposure to clothing dyed with Disperse Blue dyes. Patch testing confirmed an allergic reaction to Disperse Blue 1, which shares structural similarities with this compound. This case highlights the need for further investigation into the allergenic properties of disperse dyes .
Case Study: Antimicrobial Application
In another study focused on wastewater treatment, researchers utilized enzymatic decolorization methods to reduce the ecotoxicity associated with disperse dye effluents. The results demonstrated that treating wastewater containing Disperse Blue dyes significantly lowered its toxicity towards aquatic microorganisms, suggesting that such treatments could mitigate environmental impacts .
Properties
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWIIAFGQLMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864323 | |
Record name | C.I. Disperse Blue 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69766-79-6, 12222-97-8 | |
Record name | Disperse Blue 102 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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